(2E)-N-(4-cyanophenyl)-3-(4-fluorophenyl)prop-2-enamide
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Description
(2E)-N-(4-cyanophenyl)-3-(4-fluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H11FN2O and its molecular weight is 266.275. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Analogs
- Analog compounds of (2E)-N-(4-cyanophenyl)-3-(4-fluorophenyl)prop-2-enamide, related to the immunosuppressive drug leflunomide, have been studied for their molecular structures and potential as EGFR tyrosine kinase inhibitors. These studies provide insights into the compounds' planarity and potential for binding to target proteins (Ghosh, Zheng, & Uckun, 1999).
Electrospray Ionization Mass Spectrometry
- The fragmentation pattern of a related compound, N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, in electrospray ionization tandem mass spectrometry, highlights the role of neighboring group participation. This research is crucial for understanding the mass spectrometric behavior of similar compounds (Bigler & Hesse, 1995).
Mechanofluorochromic Properties
- Research on 3-aryl-2-cyano acrylamide derivatives, closely related to the target compound, has revealed significant insights into their mechanofluorochromic properties, influenced by their molecular stacking and interactions. This study contributes to the development of advanced materials with responsive optical properties (Song et al., 2015).
Enantioselective Catalysis
- The catalysis of highly enantioselective alkylation reactions of enamides, such as those structurally related to the target compound, has been explored. These findings have implications for the synthesis of asymmetric nitrogen-containing compounds (Guo et al., 2009).
Organic Synthesis and Dye Properties
- A study on the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye, derived from related compounds, discusses its structural characterization and electronic properties. Such research is vital for the development of new materials with specific optical and electronic applications (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Properties
IUPAC Name |
(E)-N-(4-cyanophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-14-6-1-12(2-7-14)5-10-16(20)19-15-8-3-13(11-18)4-9-15/h1-10H,(H,19,20)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUWZIWJNLVQHA-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.